2,4,5-TB

説明

Historical Trajectory of Research on 2,4,5-TB and Related Phenoxy Herbicides

The development of phenoxy herbicides, including 2,4-D (2,4-dichlorophenoxyacetic acid) and 2,4,5-T (2,4,5-trichlorophenoxyacetic acid), marked a significant advancement in agricultural practices post-1945, transforming weed management capabilities globally researchgate.net. The synthesis of 2,4-D was described in 1941, and 2,4,5-T saw its first commercial production in the United States in 1944 usda.govarmy.mil. Subsequent research led to the widespread commercial application of various phenoxy herbicides, such as 2,4-D, 2,4,5-T, MCPA (4-chloro-2-methylphenoxyacetic acid), and silvex (2-(2,4,5-trichlorophenoxy)propionic acid) cambridge.org.

2,4,5-TB emerged as a related compound within this class, sharing the core phenoxy structure but with a butyric acid side chain bcpcpesticidecompendium.orgnies.go.jp. The low cost, high activity, and selective action against broadleaf weeds, while being relatively safe for grasses, contributed to their extensive use in agriculture, forestry, and rangeland management cambridge.org. Prior to the controversies surrounding some phenoxy herbicides, a substantial body of research data had been accumulated on their various aspects, including environmental fate army.mil. The production and use of 2,4,5-T, for instance, steadily increased until the late 1960s before experiencing a sharp decline army.mil.

Evolution of Scientific Understanding Pertaining to 2,4,5-TB's Environmental and Biological Interactions

Scientific understanding of 2,4,5-TB's environmental and biological interactions has evolved through studies focusing on its movement, persistence, and transformation within various environmental compartments.

Environmental Fate and Persistence: Phenoxy herbicides, including 2,4,5-TB, can be disseminated in the environment through air, water, or soil, particularly under conditions of rain, high winds, or elevated temperatures who.int. Spray drift and runoff from treated areas are known mechanisms leading to water contamination cdc.govepa.gov. The persistence of these compounds in the environment is influenced by degradation processes such as hydrolysis, photolysis, and biological action who.int. While 2,4,5-T, a closely related compound, exhibits brief persistence in soil with extensive adsorption, leading to rapid declines in residues oregonstate.edu, 2,4,5-T is generally considered less readily biodegradable than 2,4-D, potentially due to the additional chlorine substituent on the aromatic ring ethz.ch.

Microbial Degradation Pathways: Microorganisms play a crucial role in the environmental degradation of phenoxy herbicides cdc.govfrontiersin.org.

Aerobic Degradation: Studies have shown that certain bacterial strains are capable of metabolizing 2,4,5-T. For example, a pure culture of Pseudomonas cepacia (designated AC1100) was observed to degrade over 97% of 2,4,5-T (at 1 mg/ml) within 6 days, utilizing it as a sole carbon and energy source nih.gov. The aerobic degradation pathway for 2,4,5-T typically involves an initial conversion to 2,4,5-trichlorophenol (B144370) (2,4,5-TCP) via a 2,4,5-T oxygenase. Subsequent steps involve hydroxylation and dechlorination, ultimately leading to ring cleavage and integration into central metabolic pathways ethz.chresearchgate.net. Other bacterial genera, such as Nocardioides, Sphingomonas, and Bradyrhizobium, have also been identified with the capacity to utilize 2,4,5-T frontiersin.org.

Anaerobic Degradation: Research has also explored the anaerobic degradation of 2,4,5-T, which occurs via reductive dechlorination. This process yields intermediate products such as 3,4-dichlorophenol, 2,5-dichlorophenol, 3-chlorophenol (B135607), and phenol (B47542) researchgate.net. In one study, an initial concentration of 52.5 ± 2.3 μM 2,4,5-T was completely degraded within 14 days in a sediment-derived microbial consortium under anaerobic conditions. The bacterium Dehalobacter was identified as an organohalide-respiring population contributing to this reductive dechlorination researchgate.net.

Residue Dynamics in Environmental Compartments: Research findings illustrate the dynamics of 2,4,5-T residues in various environmental matrices following application. For instance, in a Pacific Northwest forest following a 2.24 kg/ha application of 2,4,5-T, residues on vegetation were initially high but declined significantly over time.

Table 1: Decline of 2,4,5-T Residues in a Forest Environment (following 2.24 kg/ha application) oregonstate.edu

| Time After Application (Months) | Vegetation (mg/kg) | Forest Floor (mg/m²) | Soil (0-15 cm) (mg/kg) |

| 0 | 52.4 | 35.7 | 0.01 |

| 1 | 3.14 | 40.6 | 0.02 |

| 3 | 0.33 | 13.1 | 0.08 |

| 6 | 0.23 | 3.92 | 0.02 |

| 12 | 0.21 | 1.73 | <0.01 |

Table 2: Microbial Degradation Efficiency of 2,4,5-T

| Condition | Microorganism/Consortium | Initial Concentration | Degradation Extent | Timeframe | Source |

| Aerobic | Pseudomonas cepacia AC1100 | 1 mg/ml | >97% | 6 days | nih.gov |

| Anaerobic (sediment microcosm) | Sediment-derived microbial consortium | 52.5 ± 2.3 μM | Complete | 14 days | researchgate.net |

Contemporary Academic Relevance of 2,4,5-TB Investigations within Environmental Chemistry

In contemporary environmental chemistry, investigations into 2,4,5-TB and related phenoxy herbicides remain relevant for several reasons. Understanding the environmental fate and degradation pathways of these compounds is crucial for assessing their persistence, mobility, and potential for environmental accumulation frontiersin.orgresearchgate.net. Research continues to refine models that predict the movement and distribution of these chemicals in various environmental compartments, including soil, water, and air who.intcdc.govoregonstate.edu.

The study of microbial degradation pathways, both aerobic and anaerobic, continues to be an active area of research. This includes identifying specific microbial communities and enzymes responsible for the breakdown of these recalcitrant compounds, which can inform bioremediation strategies for contaminated sites frontiersin.orgresearchgate.net. The insights gained from studying 2,4,5-TB and its close structural analogs contribute to the broader understanding of the environmental behavior of chlorinated organic pollutants, a topic of ongoing importance in environmental chemistry.

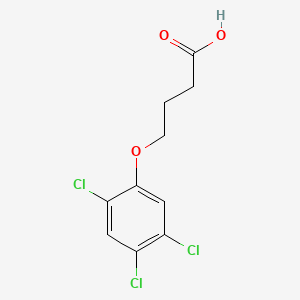

Structure

3D Structure

特性

IUPAC Name |

4-(2,4,5-trichlorophenoxy)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl3O3/c11-6-4-8(13)9(5-7(6)12)16-3-1-2-10(14)15/h4-5H,1-3H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTWCZQFXFMXXKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)Cl)OCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7041334 | |

| Record name | 2,4,5-TB | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93-80-1 | |

| Record name | 4-(2,4,5-Trichlorophenoxy)butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,5-TB [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-T Butyric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102787 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,5-TB | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,5-TB | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.072 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,5-TB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8JM4UCP94P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Derivatization Pathways of 2,4,5 Tb

Established Synthetic Routes for 2,4,5-T

The primary and most well-established method for the synthesis of 2,4,5-T is a variation of the Williamson ether synthesis. nih.govwikipedia.orgnih.gov This process involves the reaction of 2,4,5-trichlorophenol (B144370) with chloroacetic acid in the presence of a base. wikipedia.org

The key steps in this synthesis are:

Formation of the Phenoxide: 2,4,5-trichlorophenol is treated with a strong base, such as sodium hydroxide (B78521) (NaOH), to deprotonate the phenolic hydroxyl group, forming the sodium salt, sodium 2,4,5-trichlorophenoxide. healthandenvironment.org

Nucleophilic Substitution: The resulting phenoxide ion, a potent nucleophile, then reacts with chloroacetic acid (or its sodium salt) in a nucleophilic substitution reaction, displacing the chloride ion and forming the ether linkage.

Acidification: The final step involves the acidification of the reaction mixture to protonate the carboxylate group, yielding 2,4,5-trichlorophenoxyacetic acid.

The precursor, 2,4,5-trichlorophenol, is itself synthesized through various methods. A common industrial method involved the alkaline hydrolysis of 1,2,4,5-tetrachlorobenzene (B31791) under high temperature and pressure. wikipedia.org However, this process is notorious for producing the highly toxic contaminant 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). wikipedia.org

An alternative, safer synthesis of 2,4,5-trichlorophenol was developed to avoid TCDD formation. This multi-step process begins with 1,2,4-trichlorobenzene (B33124) and proceeds through nitration, reduction to an aniline, diazotization, and finally hydrolysis to the desired phenol (B47542).

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 2,4,5-Trichlorophenol, Sodium Hydroxide | Aqueous solution | Sodium 2,4,5-trichlorophenoxide |

| 2 | Sodium 2,4,5-trichlorophenoxide, Chloroacetic acid | Heat | Sodium (2,4,5-trichlorophenoxy)acetate |

| 3 | Sodium (2,4,5-trichlorophenoxy)acetate | Strong acid (e.g., HCl) | 2,4,5-Trichlorophenoxyacetic acid |

Exploration of Novel Synthetic Methodologies for 2,4,5-T and its Analogues

Research into the synthesis of phenoxyacetic acid herbicides has evolved to include more environmentally benign and efficient methods. One patented method for synthesizing phenoxy carboxylate herbicides, including analogues of 2,4,5-T, focuses on reducing water consumption and environmental impact. This process involves reacting a chlorophenol with an alkaline solution to form a solid soluble chlorophenate, which then reacts with a chlorinated carboxylate solution. This method streamlines the process, allowing for the direct acidification to obtain the final product, thus minimizing processing steps and waste. google.com

Further innovation in this area includes the development of pro-herbicides. For instance, a series of 4-hydroxyl-3-(2-phenoxyacetyl)-pyran-2-one derivatives have been designed and synthesized. These compounds act as pro-herbicides, which are converted to the active phenoxyacetic acid form within the target plant. This approach offers the potential for improved selectivity and a broader spectrum of weed control. nih.gov

Derivatization Strategies and Functional Analogues of 2,4,5-T

Derivatization of 2,4,5-T has been explored primarily through modifications of the carboxylic acid group, often to facilitate analysis or to alter its physical properties. The most common derivatives are esters, formed by reacting 2,4,5-T with various alcohols in the presence of an acid catalyst. These ester forms of 2,4,5-T are generally less soluble in water but more soluble in oils. healthandenvironment.org

The development of functional analogues has been a significant area of research in the broader class of phenoxy herbicides. encyclopedia.pub These analogues are designed to have herbicidal activity, often with improved properties such as selectivity or environmental persistence. A key example of a functional analogue is 2-(2,4,5-trichlorophenoxy)propionic acid (Fenoprop or Silvex). wikipedia.org In this analogue, a methyl group is added to the carbon adjacent to the carboxylic acid, which has significant stereochemical implications.

Other synthetic strategies for creating derivatives and analogues of phenoxyacetic acids include the use of activators like phosphonitrilic chloride to facilitate the formation of esters with various phenols. jocpr.com

| Derivative/Analogue | Structural Modification | Purpose/Significance |

| Esters (e.g., butyl ester) | Carboxylic acid converted to an ester | Increased oil solubility, altered persistence |

| Amine Salts | Carboxylic acid forms a salt with an amine | Increased water solubility |

| Fenoprop (Silvex) | Addition of a methyl group on the side chain | Creates a chiral center, herbicidal activity is stereospecific |

| 4-hydroxyl-3-(2-phenoxyacetyl)-pyran-2-one derivatives | Pro-herbicide structure | Broader weed control spectrum, potential for improved crop safety nih.gov |

Stereochemical Considerations in 2,4,5-T Synthesis

The synthesis of 2,4,5-T itself from 2,4,5-trichlorophenol and chloroacetic acid does not introduce any chiral centers, and therefore, the molecule is achiral and does not have stereoisomers.

However, stereochemistry becomes a critical factor in the synthesis and biological activity of certain functional analogues of 2,4,5-T. A prominent example is Fenoprop, also known as 2,4,5-TP or Silvex, which is 2-(2,4,5-trichlorophenoxy)propionic acid. wikipedia.orgepa.gov The presence of a methyl group on the alpha-carbon of the propionic acid side chain creates a chiral center, meaning Fenoprop exists as a racemic mixture of two enantiomers: (R)-2-(2,4,5-trichlorophenoxy)propionic acid and (S)-2-(2,4,5-trichlorophenoxy)propionic acid.

Research has shown that for phenoxypropionic acid herbicides, the herbicidal activity is primarily associated with the (R)-enantiomer. wikipedia.org This stereospecificity is a crucial consideration in the synthesis of these analogues, as an enantioselective synthesis that produces only the active (R)-isomer would be more efficient and would reduce the environmental load of the less active (S)-isomer. The synthesis of enantiomerically pure aryloxyphenoxypropionic acid herbicides often utilizes (R)-2-(4-hydroxyphenoxy)propionic acid as a key intermediate. nih.gov

The synthesis of such chiral analogues can be approached in several ways:

Resolution of a racemic mixture: This involves separating the enantiomers of the final product or a chiral intermediate.

Asymmetric synthesis: This involves using chiral catalysts or starting materials to selectively produce the desired enantiomer. For example, the synthesis of (R)-2-phenoxypropionic acid can be achieved from L-alanine, a readily available chiral starting material. researchgate.net

Advanced Analytical Methodologies for 2,4,5 Tb Quantification and Characterization

Spectroscopic Techniques Applied to 2,4,5-TB Analysis

While comprehensive details on the application of various spectroscopic techniques solely for 2,4,5-TB (4-(2,4,5-trichlorophenoxy)butanoic acid) are less extensively documented in the provided search results compared to chromatographic and mass spectrometric methods, mass spectrometry is explicitly mentioned as a method for its analysis. A bibliography on phenoxy herbicides, including 2,4,5-TB, indicates the use of mass spectrometry for its analysis usda.gov. Other general spectroscopic methods, such as UV-Vis, IR, or NMR, are typically employed for structural elucidation and confirmation of organic compounds, but specific applications for 2,4,5-TB were not detailed in the provided context.

Chromatographic Separations and Detection of 2,4,5-TB

Chromatographic techniques are fundamental for separating 2,4,5-TB from complex matrices and other co-eluting compounds before detection and quantification. Both Gas Chromatography (GC) and Liquid Chromatography (LC) have been extensively applied.

Gas chromatography is a common technique for the analysis of 2,4,5-TB, particularly when coupled with mass spectrometry. Due to the polarity and low volatility of phenoxy acids like 2,4,5-TB, derivatization is often a prerequisite for efficient GC analysis oup.comacs.org. Research has shown that derivatization through a condensation reaction with suitable aromatic amines, such as 4-methoxy aniline, using 1,1-carbonyldiimidazole as a reagent, can yield stable derivatives suitable for GC with mass spectrometric detection oup.com. Another common approach involves converting the free acids to their methyl esters, often achieved through esterification with diazomethane, which allows for ready chromatography acs.orgnemi.gov. This derivatization step is typically performed after extraction from the sample matrix nemi.gov. GC methods for chlorinated organic acids in water, including related compounds like 4-(2,4-dichlorophenoxy)butanoic acid (2,4-DB), often utilize capillary columns with electron capture (EC) detectors, or more specifically, mass spectrometers for enhanced sensitivity and specificity nemi.gov. GC-MS/MS methods are also accredited for analyzing phenoxyacid herbicides in water and solid environmental matrices envirolab.com.au. The metabolism of γ-(2,4,5-trichlorophenoxy)butyric acid (2,4,5-TB) in plant tissues has also been studied using gas chromatography researchgate.net.

Liquid chromatography, especially when coupled with mass spectrometry, offers a powerful means for analyzing 2,4,5-TB and related phenoxyacid herbicides without the need for derivatization, which is often required for GC. LC-tandem mass spectrometry (LC-MS/MS) methods have been developed for the determination of phenoxyacid herbicides, including 4-(2,4-dichlorophenoxy)butanoic acid (2,4-DB) and 2-(2,4,5-trichlorophenoxy)propanoic acid (2,4,5-TP), in surface water samples bac-lac.gc.canih.govnih.gov. These methods typically involve solid-phase extraction (SPE) for sample preparation to concentrate the analytes from the water matrix bac-lac.gc.canih.govnih.gov. Chromatographic separation is often achieved using reversed-phase columns, such as Zorbax Eclipse XDB-C18 columns, with gradient elution programs employing mobile phases like water-methanol mixtures containing ammonium (B1175870) acetate (B1210297) bac-lac.gc.canih.govnih.gov. Post-column addition of methanolic ammonia (B1221849) can be employed to enhance the ionization of degradation products in the mass spectrometric source bac-lac.gc.canih.govnih.gov. Limits of detection (LODs) for such methods can range from 1 to 20 ng/L bac-lac.gc.canih.govnih.gov. Capillary liquid chromatography (cLC) with gradient elution has also been utilized for determining chlorophenoxy acid herbicides, including related compounds, in samples like apple juice, achieving detection limits between 0.005 and 0.018 mg/kg nih.govcapes.gov.br.

Electrochemical Methods for 2,4,5-TB Detection

Electrochemical methods offer a promising avenue for the rapid, sensitive, and cost-effective detection of various organic compounds, including herbicides. These techniques typically rely on the measurement of electrical signals resulting from redox reactions occurring at an electrode surface. Common electrochemical techniques include voltammetry (e.g., cyclic voltammetry, differential pulse voltammetry, square wave voltammetry), amperometry, and impedimetric methods.

While electrochemical sensors have been developed and explored for the detection of other phenoxy acid herbicides, such as 2,4-dichlorophenoxyacetic acid (2,4-D), specific detailed research findings focusing solely on the electrochemical detection of 2,4,5-TB (4-(2,4,5-trichlorophenoxy)butanoic acid) are not extensively documented in the available literature. Studies on related compounds like 2,4-D have investigated the use of modified carbon electrodes (e.g., glassy carbon, carbon paste, screen-printed electrodes) to overcome detection challenges and enhance sensitivity, often by incorporating nanomaterials or polymers to improve electron transfer and selectivity iapchem.orgmdpi.com. The detection of 2,4-D can be achieved through electrochemical redox electron transfer reactions, making voltammetry an effective approach iapchem.org. The principles and modifications applied to these similar chlorinated phenoxy acids could potentially be adapted for 2,4,5-TB, given their structural similarities.

Sample Preparation and Matrix Effects in 2,4,5-TB Environmental Analysis

The accurate quantification of 2,4,5-TB in environmental samples (e.g., water, soil, sediments) is significantly influenced by effective sample preparation and the management of matrix effects. Environmental matrices are inherently complex, containing numerous co-extracted compounds that can interfere with the analytical signal, leading to issues such as ion suppression or enhancement in mass spectrometry-based methods researchgate.netepa.gov.

Sample Preparation Techniques: For acidic herbicides like 2,4,5-TB, common sample preparation techniques aim to isolate and concentrate the analyte while minimizing interferences.

Solid Phase Extraction (SPE): This is a widely used technique for extracting phenoxy acid herbicides from water samples. It involves passing a water sample through a cartridge containing a sorbent material that selectively retains the analytes. After washing, the analytes are eluted with a suitable organic solvent. For instance, methods have been developed where prefiltered water samples are passed through SPE cartridges, and acidic compounds are eluted using acidified organic solutions nemi.govbac-lac.gc.caoup.com.

Liquid-Liquid Extraction (LLE): This technique involves partitioning the analyte between two immiscible liquid phases. While effective, it can be solvent-intensive. Studies have shown LLE for spiked water samples yielding recoveries in the range of 60.6–95.7% for various phenoxy acids, including 4-(2,4-dichlorophenoxy)butyric acid (2,4-DB), a structurally similar compound oup.com.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide residues in food, modified QuEChERS methods have been applied to environmental samples. This approach often combines extraction with acetonitrile (B52724) and a cleanup step using dispersive SPE researchgate.netresearchgate.net. A supramolecular solvent-based liquid phase microextraction coupled with HPLC has shown good recoveries for phenoxy acid herbicides, including 2,4-DB, ranging from 81–110% in water and 81–108% in rice samples researchgate.net.

Matrix Effects: Matrix effects are a critical consideration, particularly in techniques like liquid chromatography-mass spectrometry (LC-MS/MS), where co-eluting matrix components can affect the ionization efficiency of the analyte researchgate.netepa.gov. These effects can lead to inaccurate quantification if not properly addressed.

Detection and Assessment: Matrix effects can be detected by comparing the signal response of an analyte in a neat solution to that in a blank matrix spiked with the same amount of analyte (post-extraction spike method) who.int. Post-column infusion methods can qualitatively assess matrix effects by observing signal variations when a blank sample extract is injected into a constant flow of infused analyte who.int.

Mitigation Strategies:

Sample Dilution: Diluting samples can reduce matrix effects, especially ion suppression, but may compromise sensitivity who.intresearchgate.netchem960.com. For instance, a 5-fold dilution of water samples reduced ion suppression between 30% and 50% to below 10% for some pesticides, though it was less effective for higher suppression levels chem960.com.

Improved Sample Cleanup: Enhancing extraction and cleanup procedures (e.g., optimizing SPE or LLE) can remove interfering compounds researchgate.netepa.govwho.intchem960.com. Solid phase extraction (SPE) methods, including those examining different pH conditions, have been used to reduce matrix effects in water samples chem960.com.

Matrix-Matched Calibration: Preparing calibration standards in a matrix similar to the samples can compensate for matrix effects researchgate.netepa.gov. This approach is often considered effective, especially when combined with internal standards epa.gov.

Internal Standards: Adding internal standards (compounds structurally similar to the analyte but not present in the sample) can help compensate for variations caused by matrix effects and instrumental parameters epa.govresearchgate.net.

Method Validation and Quality Assurance in 2,4,5-TB Research

Method validation is a fundamental process in analytical chemistry that establishes, through laboratory studies, that the performance characteristics of an analytical method meet the requirements for its intended application, thereby ensuring reliable results bac-lac.gc.capeptidesciences.comoieau.fr. For 2,4,5-TB and other phenoxy acid herbicides, method validation is crucial for environmental monitoring and regulatory compliance. Quality assurance (QA) and quality control (QC) procedures are integral to maintaining the integrity and reliability of analytical data oieau.frct.gov.

Key Validation Parameters: Several parameters are typically evaluated during method validation:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as matrix interferences, degradation products, or other analytes iapchem.orgpeptidesciences.com. For herbicide analysis, this involves ensuring that the method can distinguish 2,4,5-TB from other similar compounds.

Accuracy: The closeness of agreement between the test result and the accepted true value oup.com. Accuracy is often determined through recovery studies, where known amounts of the analyte are spiked into blank matrix samples researchgate.netoup.com. For phenoxy acid herbicides, including 2,4-DB, recoveries in spiked water samples have been reported in the range of 60.6–95.7% oup.com. For 2,4-D, acceptable recoveries between 85% and 117% have been achieved researchgate.net.

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions peptidesciences.com. This includes repeatability (intra-day) and intermediate precision (inter-day) researchgate.net. For phenoxy acid herbicides, relative standard deviations (RSD) for precision have been reported to be less than 6.61% for intra-day and inter-day measurements researchgate.net.

Linearity and Range: Linearity demonstrates that the analytical method produces results that are directly proportional to the concentration of the analyte within a specified range bac-lac.gc.capeptidesciences.com. The range is the interval between the upper and lower concentrations for which the method has demonstrated acceptable precision, accuracy, and linearity bac-lac.gc.ca. For phenoxy acid herbicides, good linearity with correlation coefficients (r²) greater than 0.995 have been reported researchgate.netresearchgate.netresearchgate.net.

Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified bac-lac.gc.capeptidesciences.com.

Limit of Quantitation (LOQ): The lowest concentration of an analyte in a sample that can be quantified with acceptable precision and accuracy bac-lac.gc.capeptidesciences.com. LODs and LOQs for phenoxy acid herbicides vary depending on the specific compound and matrix, often ranging from sub-µg/L to µg/L levels researchgate.netresearchgate.netresearchgate.netresearchgate.net. For example, detection limits for 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) in soil were reported at 20 µg/g researchgate.net. For 2,4-DB, a detection limit of 1.00 ng/mL was obtained in water and soil samples oup.com.

Quality Assurance (QA) and Quality Control (QC): QA/QC requirements are essential for analytical methods, including those for chlorinated herbicides. These include initial calibration verification, laboratory control samples (LCS/LCSD), matrix spikes (MS/MSD), and method blanks ct.gov. For instance, in Method 8151 for chlorinated herbicides, initial calibration verification requires percent recoveries between 80-120% for each target analyte ct.gov.

Environmental Fate, Transport, and Degradation Kinetics of 2,4,5 Tb

Environmental Persistence and Dissipation of 2,4,5-TB

The persistence of 2,4,5-TB in the environment is relatively brief, with its dissipation being influenced by factors such as microbial activity, sunlight, soil type, and moisture content. oregonstate.eduoregonstate.edu Residues of 2,4,5-TB on vegetation decline significantly within a short period after application, primarily due to metabolism by the plants, photodegradation, and weathering effects. oregonstate.edu In a forest environment, a reduction of over 90% in 2,4,5-TB residues on vegetation was observed within one month of application. oregonstate.edu

In soil, the persistence of 2,4,5-TB is also limited. The half-life can range from several weeks to months, depending on environmental conditions. epa.gov In the highly organic layers of a forest floor, a 53% decomposition of 2,4,5-TB was reported in 29 days, and in another study, 87% was degraded within two months. oregonstate.edu Leaching of 2,4,5-TB into deeper soil layers is generally limited due to its strong adsorption to soil particles. oregonstate.eduoregonstate.edu

| Environmental Compartment | Reported Half-Life/Dissipation | Reference |

|---|---|---|

| Soil | 21-24 days | healthandenvironment.org |

| Grass | 8-17 days | healthandenvironment.org |

| Forest Floor | 90% decline in 6 months | oregonstate.edu |

| Vegetation | >90% decline in 1 month | oregonstate.edu |

Photolytic and Hydrolytic Degradation Pathways of 2,4,5-TB

Photolytic degradation, or photodegradation, is a significant pathway for the breakdown of 2,4,5-TB, particularly in aqueous environments and on plant and soil surfaces. oregonstate.edu The process is initiated by the absorption of ultraviolet (UV) radiation. The primary photochemical step involves two main reactions: photoionization, which creates a hydrated electron-radical cation pair, and the heterolytic cleavage of a carbon-chlorine (C-Cl) bond. rsc.org

The photodegradation of 2,4,5-TB in aqueous solutions leads to a variety of products. The principal mechanism involves the cleavage of the ether bond, yielding 2,4,5-trichlorophenol (B144370). rsc.org Another key reaction is the replacement of chlorine atoms on the aromatic ring with hydroxyl groups. rsc.org Major identified photoproducts include:

2,4,5-Trichlorophenol

2-Hydroxy-4,5-dichlorophenoxyacetic acid

4,6-Dichlororesorcinol

4-Chlororesorcinol

2,5-Dichlorophenol rsc.org

Hydrolytic degradation of 2,4,5-TB is generally a slower process compared to photodegradation and biodegradation. epa.gov Esters of 2,4,5-TB can hydrolyze within a few days. healthandenvironment.org The hydrolysis of the 2,4,5-TB acid itself is pH-dependent and primarily involves the cleavage of the ether linkage, resulting in the formation of 2,4,5-trichlorophenol and glycolic acid. researchgate.net

Microbial Biotransformation and Biodegradation of 2,4,5-TB

Microbial activity is a crucial factor in the degradation of 2,4,5-TB in soil and water. epa.gov Numerous microorganisms have been identified that can utilize 2,4,5-TB as a source of carbon and energy, breaking it down into less complex and often non-toxic compounds. epa.govfrontiersin.org

A variety of bacteria and fungi have been shown to degrade 2,4,5-TB. Among the most extensively studied is the bacterium Burkholderia cepacia (formerly Pseudomonas cepacia) strain AC1100, which can utilize 2,4,5-TB as its sole source of carbon and energy. epa.gov Other bacterial genera capable of degrading this compound include Nocardioides, Sphingomonas, and Bradyrhizobium. frontiersin.org

Under anaerobic conditions, microbial consortia have been shown to completely degrade 2,4,5-TB through reductive dechlorination. researchgate.net Genera such as Dehalobacter, Sulfuricurvum, Bacteroides, Acetobacterium, and Clostridium are thought to be involved in the transformation of 2,4,5-TB to phenol (B47542), which is then further mineralized by other microorganisms like Smithella and Syntrophorhabdus. researchgate.net

Fungal degradation of 2,4,5-TB has also been observed. White-rot fungi, such as Phanerochaete chrysosporium, and other species from the genera Fusarium and Verticillium have demonstrated the ability to break down this herbicide. nih.gov

The aerobic degradation pathway of 2,4,5-TB has been extensively elucidated in Burkholderia cepacia AC1100. researchgate.netethz.ch The process begins with the removal of the acetic acid side chain to form 2,4,5-trichlorophenol (2,4,5-TCP). researchgate.netethz.ch This is followed by a series of hydroxylation and dechlorination steps before the aromatic ring is cleaved. The key intermediates in this pathway are:

2,4,5-Trichlorophenoxyacetic acid (2,4,5-TB)

2,4,5-Trichlorophenol (2,4,5-TCP)

2,5-Dichlorohydroquinone (B146588)

5-Chloro-1,2,4-trihydroxybenzene (5-Chlorohydroxyquinol)

2-Hydroxy-1,4-benzoquinone

1,2,4-Benzenetriol (Hydroxyquinol)

3-Oxoadipate ethz.ch

The final product, 3-oxoadipate, is then funneled into the tricarboxylic acid (TCA) cycle, a central metabolic pathway in cells. researchgate.net

Under anaerobic conditions, the degradation pathway proceeds differently. It typically involves a series of reductive dechlorination steps, where chlorine atoms are sequentially removed from the aromatic ring. researchgate.net Intermediates such as 3,4-dichlorophenol, 2,5-dichlorophenol, and 3-chlorophenol (B135607) have been identified, with phenol being a key subsequent product before complete mineralization. researchgate.net

The microbial degradation of 2,4,5-TB is facilitated by a suite of specific enzymes. In the well-studied aerobic pathway of Burkholderia cepacia AC1100, the key enzymes and their corresponding genes are organized in tft gene clusters. researchgate.net

2,4,5-Trichlorophenoxyacetic Acid Oxygenase : This enzyme, encoded by the tftA and tftB genes, catalyzes the initial step of converting 2,4,5-TB to 2,4,5-TCP. frontiersin.orgresearchgate.net

Chlorophenol-4-Monooxygenase : A two-component flavin-containing monooxygenase, encoded by the tftC and tftD genes, is responsible for the hydroxylation of 2,4,5-TCP to 2,5-dichlorohydroquinone and its subsequent conversion to 5-chloro-1,2,4-trihydroxybenzene. researchgate.netresearchgate.net

Hydroxyquinol 1,2-Dioxygenase : This iron-containing enzyme, encoded by the tftH gene, is a crucial intradiol dioxygenase that catalyzes the cleavage of the aromatic ring of hydroxyquinol to form maleylacetate. researchgate.netwikipedia.orgnih.govqmul.ac.uk

Maleylacetate Reductase : Encoded by the tftE gene, this enzyme catalyzes the reduction of maleylacetate to 3-oxoadipate. researchgate.net

In fungi, other types of enzymes, such as laccases and cytochrome P450-type monooxygenases, play a role in the degradation of 2,4,5-TB. nih.gov Anaerobic degradation pathways rely on reductive dehalogenases to remove chlorine atoms from the aromatic ring. frontiersin.org

Soil and Sediment Adsorption/Desorption Dynamics of 2,4,5-TB

The mobility and bioavailability of 2,4,5-TB in the environment are significantly influenced by its adsorption to soil and sediment particles. oregonstate.edu 2,4,5-TB exhibits extensive adsorption, particularly in soils with high organic matter content, such as the forest floor. oregonstate.edu This strong binding limits its potential for leaching into groundwater. oregonstate.eduoregonstate.edu

The adsorption process is influenced by soil properties like organic matter content, clay content, and pH. researchgate.netresearchgate.netorst.edu As a weak acid, the adsorption of 2,4,5-TB is pH-dependent; lower pH values generally lead to increased adsorption as the molecule is in its less soluble, non-ionized form. The organic carbon-water (B12546825) partition coefficient (Koc) is a measure of a chemical's tendency to adsorb to soil organic carbon. A high Koc value indicates strong adsorption and low mobility. For the related compound 2,4,5-TP (Silvex), a Koc value of 2600 has been reported, which signifies very high adsorption and immobility in soil. epa.gov

| Compound | Sorption Coefficient | Value | Implication | Reference |

|---|---|---|---|---|

| 2,4,5-TP (Silvex) | Koc | 2600 | Very high adsorption, low mobility | epa.gov |

The strong interaction between 2,4,5-TB and soil matrices, combined with its susceptibility to microbial and photolytic degradation, contributes to its relatively short persistence in the environment. oregonstate.eduoregonstate.edu

Volatilization and Atmospheric Transport of 2,4,5-TB

The potential for a pesticide to become airborne through volatilization and subsequently be transported in the atmosphere is a critical component of its environmental fate. This is governed by the compound's physicochemical properties, environmental conditions, and the formulation of the product. For 4-(2,4,5-trichlorophenoxy)butanoic acid (2,4,5-TB), a comprehensive understanding of these processes is essential for assessing its potential for off-target movement and long-range transport.

The vapor pressure of 2,4,5-T is reported to be very low, in the range of 1 x 10⁻⁷ mmHg to 2 x 10⁻⁶ mmHg. cdc.govosha.govchemicalbook.com This low vapor pressure suggests that the acid form of the compound has a low propensity to volatilize under normal environmental conditions. herts.ac.uk However, the formulation of the herbicide can significantly influence its volatility. agriculture.vic.gov.au Ester formulations of phenoxy herbicides are generally more volatile than their amine salt counterparts. msu.eduagriculture.vic.gov.au High temperatures can also increase the rate of volatilization. revize.comresearchgate.net

The Henry's Law constant (H) provides a measure of the partitioning of a chemical between water and air, and is crucial for assessing its potential to volatilize from moist soil or water bodies. libretexts.orgwikipedia.org A low Henry's Law constant indicates that a substance is less likely to move from water to air. The Henry's Law constant for 2,4,5-T is reported to be approximately 1.2 x 10⁻⁶ Pa m³/mol, which is indicative of a compound with low volatility from aqueous solutions. herts.ac.uk

Once in the atmosphere, the transport of 2,4,5-TB, like other semi-volatile compounds, is influenced by meteorological conditions such as wind speed and direction, as well as atmospheric stability. cambridge.org The compound can exist in the atmosphere as a vapor or adsorbed to particulate matter. oregonstate.edu Long-range atmospheric transport is possible for pesticides that are persistent and resistant to degradation. iupac.org The removal of phenoxy herbicides from the atmosphere can occur through wet deposition (rain and snow), dry deposition (gravitational settling of particles), and chemical degradation, such as photolysis. oregonstate.eduiupac.org

| Property | Value | Reference |

|---|---|---|

| Vapor Pressure | 1 x 10⁻⁷ mmHg | cdc.govosha.gov |

| Henry's Law Constant | 1.2 x 10⁻⁶ Pa m³/mol | herts.ac.uk |

Modeling Environmental Dispersion of 2,4,5-TB

Modeling the environmental dispersion of pesticides is a valuable tool for predicting their concentrations in the environment and assessing potential exposure to non-target organisms. wikipedia.org While specific studies modeling the dispersion of 2,4,5-TB were not identified in the reviewed literature, the general principles of atmospheric dispersion modeling for pesticides can be applied.

Atmospheric dispersion models are mathematical simulations that describe how pollutants are transported and diluted in the atmosphere. wikipedia.org These models typically require inputs such as:

Source Term: This includes the rate of emission of the pesticide, the area of application, and the method of application. For 2,4,5-TB, this would involve data on its application rate for weed control.

Meteorological Data: Wind speed and direction, atmospheric stability, temperature, and precipitation are crucial for determining the trajectory and dilution of the pesticide plume. mdpi.com

Terrain and Land Use: The topography and surface characteristics of the landscape can influence wind patterns and deposition rates.

Several types of atmospheric dispersion models are available, ranging from simple screening models to more complex, refined models. Gaussian plume models, such as the U.S. Environmental Protection Agency's AERMOD, are commonly used for regulatory purposes and can estimate downwind concentrations from various sources. mdpi.com These models assume that the concentration of the pollutant in the plume follows a Gaussian distribution in both the horizontal and vertical dimensions.

For a compound like 2,4,5-TB, a dispersion modeling scenario would likely consider its application to an agricultural field. The model would then predict the downwind concentrations of 2,4,5-TB in the air and its deposition onto soil and vegetation. Such modeling can be used to establish buffer zones around treated areas to protect sensitive non-target plants.

The outputs of these models can include:

Contour maps showing the spatial distribution of air concentrations.

Deposition rates onto various surfaces.

Estimates of long-range transport and potential for deposition in remote ecosystems.

It is important to recognize that the accuracy of dispersion models is dependent on the quality of the input data. researchgate.net For a compound with limited data on its physicochemical properties, such as 2,4,5-TB, the uncertainty in the model predictions would be higher.

| Input Category | Specific Parameters |

|---|---|

| Source Characteristics | Application rate, area of application, method of application (e.g., ground spray, aerial), formulation of 2,4,5-TB. |

| Chemical Properties | Vapor pressure, Henry's Law constant, atmospheric degradation rate (photolysis). |

| Meteorological Data | Wind speed and direction, air temperature, atmospheric stability class, precipitation. |

| Geographical Data | Terrain elevation, land use type, surface roughness. |

Mechanistic Investigations of 2,4,5 Tb Interactions Within Biological Systems Non Clinical

Molecular and Cellular Targets of 2,4,5-TB (e.g., as auxinic herbicide mimic)

2,4,5-TB functions as a synthetic auxin, mimicking the activity of natural plant hormones such as indole-3-acetic acid (IAA) solubilityofthings.com. At the molecular level, auxinic herbicides, including compounds structurally related to 2,4,5-TB like 2,4-D, are recognized by a family of nuclear-localized receptor proteins, specifically the TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and Auxin F-Box (AFB) proteins nih.govmdpi.com. Upon binding of the auxinic herbicide to these receptors, a co-receptor protein, typically an Aux/IAA protein, binds to the complex. This binding event triggers the ubiquitination and subsequent degradation of the Aux/IAA repressor proteins by the cell's proteasome nih.gov. The degradation of these repressors liberates Auxin Response Factors (ARFs), which are transcription factors. These ARFs then translocate to the nucleus, bind to specific Auxin Response Elements (AREs) in the promoters of auxin-responsive genes, and modulate their transcription bris.ac.uk.

This unregulated gene expression leads to uncontrolled and abnormal cellular growth and development in susceptible plants, ultimately resulting in their death solubilityofthings.combyjus.commt.gov. At higher, herbicidal concentrations, these compounds can inhibit normal cell division and growth, particularly in meristematic regions where active growth occurs wssa.net.

Biochemical Pathways Modulated by 2,4,5-TB

As an auxinic herbicide, 2,4,5-TB disrupts normal plant physiology by inducing a state of hormonal imbalance. Its mimicry of natural auxins leads to a cascade of effects that interfere with essential biochemical pathways. The primary outcome is unregulated growth, which manifests as distorted development and eventual plant demise solubilityofthings.com.

Studies on related phenoxyalkanoic acids, such as 2,4-dichlorophenoxybutyric acid (2,4-DB), indicate that these compounds undergo β-oxidation of their side chains within plant tissues nih.gov. This metabolic process removes two-carbon units from the side chain, converting the butyric acid derivative (like 2,4,5-TB) into its more active acetic acid counterpart (like 2,4,5-T) nih.gov. This conversion is critical for their herbicidal activity, suggesting that 2,4,5-TB's effects are mediated, at least in part, by its metabolism to 2,4,5-T within the plant.

Beyond general growth disruption, related auxinic herbicides like 2,4-D have been shown to:

Alter the plasticity of plant cell walls byjus.com.

Increase the production of the plant hormone ethylene (B1197577), which can lead to symptoms like epinasty (downward bending of leaves) and senescence byjus.comxtbg.ac.cn.

Influence protein synthesis within plant cells byjus.com.

At lower concentrations, 2,4,5-TB and other synthetic auxins can paradoxically promote plant growth and development, mirroring the effects of natural auxins byjus.com. This dual action highlights the delicate balance of auxin signaling in plants and how its disruption at supra-optimal concentrations leads to herbicidal effects.

Genetic and Epigenetic Responses to 2,4,5-TB Exposure at the Molecular Level

The mechanistic action of 2,4,5-TB, as with other auxinic herbicides, fundamentally involves the modulation of gene expression within plant cells. The binding of auxinic herbicides to TIR1/AFB receptors initiates a signaling cascade that leads to the degradation of Aux/IAA repressor proteins, thereby freeing ARF transcription factors to regulate the transcription of auxin-responsive genes nih.govbris.ac.uk. This altered transcriptional program is the basis for the observed physiological disruptions in susceptible plants.

While direct, detailed studies specifically on the genetic and epigenetic responses to 2,4,5-TB exposure in plants are not extensively documented in the available literature, insights can be drawn from the broader understanding of plant responses to auxinic herbicides and environmental stressors. Epigenetic modifications, including DNA methylation, histone modifications, and the activity of small non-coding RNAs, are known to play crucial roles in regulating gene expression in plants medcraveonline.comfrontiersin.orgfrontiersin.orgimrpress.com. These modifications can be induced by various environmental stimuli and can even be heritable, influencing phenotypic plasticity and stress tolerance frontiersin.orgfrontiersin.orgmdpi.com. It is plausible that exposure to 2,4,5-TB, acting as a chemical stressor, could induce such epigenetic changes, thereby contributing to the altered growth and developmental patterns observed. However, specific research detailing these epigenetic alterations in response to 2,4,5-TB is limited.

Oxidative Stress Induction and Antioxidant Responses Triggered by 2,4,5-TB

Exposure to various environmental stressors, including herbicides, can lead to the generation of reactive oxygen species (ROS) in plants, resulting in oxidative stress. While direct evidence specifically linking 2,4,5-TB to oxidative stress induction was not found in the search results, its close structural and mechanistic relative, 2,4-D, has been shown to induce ROS production in plants researchgate.net. Specifically, 2,4-D triggers the production of hydroxyl radicals (·OH), which are highly reactive and contribute significantly to the development of symptoms like epinasty researchgate.net. Given the similar mode of action as an auxinic herbicide, it is highly probable that 2,4,5-TB would also induce oxidative stress in susceptible plants.

Plants possess sophisticated antioxidant defense systems to counteract the damaging effects of ROS and maintain cellular redox homeostasis mdpi.comnih.govfrontiersin.orgresearchgate.net. These systems comprise:

Enzymatic Antioxidants: Key enzymes include superoxide (B77818) dismutase (SOD), which converts superoxide radicals to hydrogen peroxide (H₂O₂); catalase (CAT) and ascorbate (B8700270) peroxidase (APX), which further detoxify H₂O₂ into water and oxygen; and glutathione (B108866) reductase (GR), involved in maintaining glutathione levels mdpi.comnih.govresearchgate.net.

Non-Enzymatic Antioxidants: These include low-molecular-mass compounds such as ascorbic acid (Vitamin C), glutathione (GSH), carotenoids, and various phenolic compounds (e.g., flavonoids, anthocyanins) mdpi.comfrontiersin.orgresearchgate.net. These molecules directly scavenge ROS or support the activity of enzymatic antioxidants.

The induction of oxidative stress by 2,4,5-TB would likely trigger these endogenous antioxidant responses in plants, as they attempt to mitigate cellular damage. However, if the ROS production overwhelms the plant's antioxidant capacity, oxidative damage to cellular components like lipids, proteins, and nucleic acids can occur, leading to impaired physiological functions and ultimately plant death mdpi.comresearchgate.net.

Structure-Activity Relationships in 2,4,5-TB Analogues Regarding Biological Efficacy

2,4,5-TB is a member of the phenoxy acid family of herbicides, and its herbicidal efficacy is significantly influenced by its chemical structure, particularly the presence and position of chlorine atoms on the phenoxy ring and the length of the side chain solubilityofthings.com.

Key aspects of structure-activity relationships (SAR) for 2,4,5-TB and its analogues include:

Chlorination Pattern: The specific substitution pattern of chlorine atoms on the phenoxy ring (e.g., 2,4,5-trichloro- in 2,4,5-TB and 2,4,5-T, compared to 2,4-dichloro- in 2,4-D) is crucial for their auxin-mimicking activity and herbicidal potency solubilityofthings.com.

Side Chain Length and Metabolism: The length of the aliphatic carboxylic acid side chain plays a vital role. Phenoxyalkanoic acids with longer side chains, such as 2,4,5-TB (a butyric acid derivative), are often considered "pro-herbicides." They are thought to be converted to their more active acetic acid counterparts (e.g., 2,4,5-T from 2,4,5-TB) within the plant via β-oxidation nih.gov. This metabolic conversion is essential for their herbicidal action, and the efficacy can depend on the efficiency of this process.

Physicochemical Properties: Quantitative Structure-Activity Relationship (QSAR) studies on herbicides, including phenoxy acids, consider various physicochemical parameters that correlate with biological activity. These include:

Hydrophobicity (log P/π): Influences absorption, translocation, and interaction with hydrophobic binding sites nih.govnih.govmdpi.com.

Electronic Parameters (e.g., Hammett's constants, σ): Relate to the electron-donating or withdrawing nature of substituents, affecting receptor binding affinity and chemical reactivity nih.govnih.gov.

Steric Parameters (e.g., Taft's steric factor (Es), STERIMOL parameters, van der Waals volume): Describe the size and shape of substituents, which are critical for fitting into receptor binding pockets nih.govnih.govresearchgate.net.

Molar Refractivity (MR): Reflects the bulk and polarizability of a molecule, often correlating with non-specific interactions nih.gov.

These parameters collectively determine how effectively 2,4,5-TB and its analogues can bind to auxin receptors and elicit their herbicidal effects. Variations in these structural features among analogues lead to differences in their uptake, translocation, metabolism, and ultimately, their biological efficacy.

Comparative Mechanistic Studies of 2,4,5-TB and Related Herbicidal Compounds

2,4,5-TB shares its fundamental mechanism of action with other prominent synthetic auxins, primarily 2,4-D (2,4-dichlorophenoxyacetic acid), 2,4,5,-T (2,4,5-trichlorophenoxyacetic acid), and MCPA (2-methyl-4chlorophenoxyacetic acid). All these compounds belong to the phenoxy acid herbicide family and act as growth regulators that disrupt normal plant processes solubilityofthings.commt.govnih.govxtbg.ac.cncoresta.orgusda.govwikipedia.orgnih.gov.

Shared Mechanistic Principles:

Auxin Mimicry: The core mechanism involves mimicking natural auxins, leading to an overstimulation of growth-related processes. This results in uncontrolled cell division and elongation, causing abnormal development such as stem curl-over, leaf deformation (epinasty), and eventual plant death solubilityofthings.combyjus.commt.govxtbg.ac.cnwikipedia.org.

Selective Action: These herbicides are generally selective, effectively controlling broadleaf weeds (dicots) while having little effect on most grasses (monocots) byjus.commt.govxtbg.ac.cnwikipedia.org. This selectivity is partly attributed to differences in their metabolism, transport, or perception by monocots versus dicots xtbg.ac.cn.

Systemic Translocation: They are absorbed by plant foliage and/or roots and are translocated systemically to the meristematic (growing) regions of the plant, primarily via the phloem byjus.commt.govwssa.netxtbg.ac.cnusda.govwikipedia.org.

Distinguishing Mechanistic Aspects:

| Feature | 2,4,5-TB (4-(2,4,5-Trichlorophenoxy)butanoic acid) | 2,4,5-T (2,4,5-Trichlorophenoxyacetic acid) | 2,4-D (2,4-Dichlorophenoxyacetic acid) | MCPA (2-methyl-4-chlorophenoxyacetic acid) |

| Side Chain Length | Butyric acid (4 carbons) | Acetic acid (2 carbons) | Acetic acid (2 carbons) | Acetic acid (2 carbons) |

| Metabolism | Believed to be converted to 2,4,5-T via β-oxidation in plants for activity nih.gov. | Direct active form. | Direct active form. | Direct active form. |

| Ethylene Production | Likely induces, similar to 2,4-D xtbg.ac.cn. | Induces coresta.org. | Induces significant overproduction, leading to epinasty and senescence byjus.comxtbg.ac.cn. | Induces wikipedia.org. |

| Cellular Effects | Uncontrolled growth, cell wall plasticity changes, protein synthesis influence solubilityofthings.combyjus.com. | Uncontrolled growth, abnormal cellular growth coresta.org. | Alters cell wall plasticity, increases ethylene production, influences protein synthesis, uncontrolled cell division byjus.comorst.edu. | Uncontrolled growth, stem curl-over, leaf withering wikipedia.org. |

| Persistence | Relatively biodegradable solubilityofthings.com. | Persistent in soil systems usda.gov. | Retained for long periods in plants xtbg.ac.cn. | Biodegradable in soils wikipedia.org. |

| ROS Induction | Highly probable, inferred from 2,4-D researchgate.net. | Not explicitly detailed in search results. | Induces reactive oxygen species (ROS) production, especially hydroxyl radicals researchgate.net. | Not explicitly detailed in search results. |

Metabolic Activation: A key difference lies in the side chain length. 2,4,5-TB, being a butyric acid derivative, is thought to act as a precursor that is metabolically converted to the more potent 2,4,5-T (an acetic acid derivative) within the plant via β-oxidation nih.gov. This conversion is crucial for its activity and can influence the onset and duration of its effects compared to the directly active acetic acid forms like 2,4-D, 2,4,5-T, and MCPA.

Specific Physiological Disruptions: While all induce abnormal growth, the precise physiological disruptions can vary. For instance, 2,4-D has been extensively studied for its effects on altering cell wall plasticity, increasing ethylene production, and influencing protein synthesis, leading to uncontrolled cell division byjus.comxtbg.ac.cnorst.edu. These specific downstream effects are characteristic of the auxinic herbicide class.

Interaction with Auxin Signaling Components: All these compounds are anticipated to interact with the TIR1/AFB auxin receptor family, although the binding efficacy and specific preference for certain receptor classes might vary among different auxinic herbicides nih.gov.

Ecological Impact Pathways and Environmental Toxicology of 2,4,5 Tb Non Human Specific

Phytotoxicological Effects of 2,4,5-TB on Non-Target Flora

As an auxin-mimicking herbicide, 2,4,5-TB is designed to disrupt plant growth processes. Studies indicate that 4-(2,4,5-trichlorophenoxy)butanoic acid possesses herbicidal properties, functioning by mimicking natural plant hormones known as auxins, which leads to unregulated growth and ultimately the death of target plants solubilityofthings.com. Research on mesquite root inhibition tests has shown that 4-(2,4,5-TB exhibits low activity in this specific context ag.gov. The solubility of 4-(2,4,5-trichlorophenoxy)butanoic acid, which is low to moderate in water but higher in organic solvents, can influence its bioavailability and subsequent phytotoxic effects in various environmental settings solubilityofthings.com.

Zooplankton and Aquatic Invertebrate Responses to 2,4,5-TB Exposure

Information specifically detailing the responses of zooplankton and aquatic invertebrates to 2,4,5-TB exposure is limited. A Safety Data Sheet (SDS) for 4-(2,4,5-trichlorophenoxy)butanoic acid explicitly states that "Toxicity to fish: no data available. Toxicity to daphnia and other aquatic invertebrates: no data available. Toxicity to algae: no data available." echemi.com. This indicates a gap in readily available documented research concerning the direct toxic effects of 2,4,5-TB on these aquatic organisms.

Avian and Terrestrial Wildlife Exposure and Ecosystemic Consequences of 2,4,5-TB

Bioaccumulation and Biomagnification Potential of 2,4,5-TB in Food Webs

The bioaccumulation and biomagnification potential of 2,4,5-TB in food webs is not extensively documented. According to a Safety Data Sheet for 4-(2,4,5-trichlorophenoxy)butanoic acid, information regarding its "Bioaccumulative potential" is "no data available" echemi.com. This suggests that comprehensive studies on how 2,4,5-TB might accumulate in organisms or magnify through trophic levels within food webs are not widely published or accessible.

Impact of 2,4,5-TB on Soil Microbial Ecosystems

The impact of 2,4,5-TB on soil microbial ecosystems also lacks specific detailed research findings. A Safety Data Sheet for 4-(2,4,5-trichlorophenoxy)butanoic acid explicitly states that "Toxicity to microorganisms: no data available" echemi.com. This indicates that the direct effects of 2,4,5-TB on soil bacteria, fungi, and their ecological functions (e.g., nutrient cycling, organic matter decomposition) have not been thoroughly investigated or publicly reported.

Remediation and Management Strategies for 2,4,5-TB Contaminated Environments

Specific remediation and management strategies tailored for environments contaminated with 2,4,5-TB are not widely documented in the available scientific literature. Remediation efforts for phenoxy herbicides often focus on compounds like 2,4-D or 2,4,5-T, which have been more extensively studied due to their historical widespread use and associated contamination issues nih.govacs.org. Given the structural similarities to other phenoxy herbicides, general approaches like microbial degradation or adsorption might be considered, but specific effectiveness for 2,4,5-TB would require dedicated research.

Information specifically on phytoremediation approaches for 2,4,5-TB is not available in the consulted sources. Phytoremediation, which involves using plants to remove, degrade, or contain contaminants, has been explored for other herbicides, particularly 2,4-D, where microorganisms in the soil play a primary role in degradation nih.govresearchgate.net. However, the applicability and effectiveness of such methods for 2,4,5-TB would necessitate specific studies on its interaction with various plant species and their associated microbial communities.

Applications and Strategic Utilization of 2,4,5 Tb in Research and Industry Non Clinical

Role of 2,4,5-TB as a Phytohormone or Growth Regulator in Academic Studies

In academic research, 2,4,5-TB is studied as a synthetic auxin, a class of compounds that mimic the effects of the natural plant hormone indole-3-acetic acid (IAA). bris.ac.uknih.gov Synthetic auxins are valuable tools in plant science for their stability and ability to induce specific growth responses. mdpi.com The primary mechanism that makes 2,4,5-TB and other phenoxybutyric herbicides like it effective and, crucially, selective, is a process known as beta-oxidation within the plant. wikipedia.orgbiologydiscussion.com

Mechanism of Action:

Unlike directly active auxins such as 2,4,5-T, 2,4,5-TB is itself biologically inactive. It functions as a pro-herbicide. In susceptible broadleaf plant species, a multi-step enzymatic process called beta-oxidation shortens the butyric acid side chain. biologydiscussion.com This process cleaves off two-carbon units, converting the 4-(2,4,5-trichlorophenoxy)butanoic acid into 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), a potent and active auxin. wikipedia.orgnih.gov

This conversion leads to an overload of auxin activity in the plant's cells. The excessive auxin concentration disrupts normal hormonal balance, leading to uncontrolled and unsustainable growth, including stem curling, leaf malformation, and eventual cell death. bris.ac.ukmt.gov

Many grass species (monocots) lack the specific enzyme systems to efficiently perform this beta-oxidation, or they perform it at a much slower rate. nih.gov Consequently, the pro-herbicide is not converted to its active form, which is the basis for its selective use in controlling broadleaf weeds in grass crops. Academic studies utilize this differential metabolism to explore the enzymatic pathways in plants and the biochemical basis of herbicide selectivity.

Research Findings on Auxin Activity:

While direct studies on 2,4,5-TB are limited, research on analogous phenoxybutyric and phenoxyacetic acids provides a clear framework for its role.

| Research Area | Finding | Implication for 2,4,5-TB |

| Herbicide Selectivity | In many broadleaf weeds, phenoxybutyric acids are readily converted to their highly active acetic acid analogues via beta-oxidation. Grasses often lack the necessary enzymes for this conversion. | 2,4,5-TB is selectively toxic to plants capable of converting it to 2,4,5-T. |

| Auxin Signaling | The resulting 2,4,5-T, like other synthetic auxins, leads to overstimulation of auxin response genes, causing developmental chaos and plant death. researchgate.net | The ultimate mode of action is the disruption of normal, regulated plant growth at a genetic level. |

| Pro-herbicide Concept | The application of a less active compound that is metabolized into a more active form within the target organism is a key concept in pharmacology and agrochemistry. | 2,4,5-TB serves as a classic example of a pro-herbicide in plant biology studies. |

Use of 2,4,5-TB as a Model Compound in Environmental Chemistry and Toxicology Research

In environmental science, 2,4,5-TB and its metabolites are used as model compounds to understand the fate, persistence, and ecotoxicology of phenoxy herbicides. Research in this area investigates how the compound behaves in soil and water and its effects on non-target organisms.

The environmental behavior of 2,4,5-TB is closely linked to that of its degradation product, 2,4,5-T, and its manufacturing precursor, 2,4,5-trichlorophenol (B144370). Studies on the degradation of these related compounds in soil and water are often used to infer the environmental impact of 2,4,5-TB. researchgate.netoregonstate.eduhealthandenvironment.org Microbial degradation is a key process, where soil microorganisms break down the herbicide over time. researchgate.netnih.gov The rate of this degradation is influenced by factors such as soil type, moisture, temperature, and microbial populations. cornell.edumdpi.com

Toxicological research has also been conducted, for instance, on the metabolism of 4-(2,4,5-trichlorophenoxy)-butyric acid in animal models like rats to understand its biotransformation and excretion pathways. lclark.edu Such studies are crucial for assessing the potential risks to wildlife and humans that could be exposed to the compound through environmental contamination.

| Research Focus | Key Parameters Investigated | Relevance |

| Environmental Fate | Soil persistence (half-life), leaching potential, microbial degradation pathways, photolysis. healthandenvironment.org | Determines the likelihood of groundwater contamination and the duration of its presence in the ecosystem. |

| Ecotoxicology | Effects on non-target organisms (e.g., aquatic life, soil invertebrates, mammals). | Assesses the broader environmental impact beyond the intended herbicidal effect. |

| Metabolism | Biotransformation pathways in animal systems (e.g., rats), identifying metabolites and excretion rates. lclark.edu | Informs risk assessment for non-target species and potential for bioaccumulation. |

Industrial Synthesis Processes and Byproduct Formation of 2,4,5-TB

The industrial synthesis of 2,4,5-TB is analogous to the production of its more well-known counterpart, 2,4,5-T. The process is a straightforward chemical reaction, but one that carries significant risks related to byproduct formation if not strictly controlled.

Synthesis Pathway:

The primary method for synthesizing phenoxy herbicides is the condensation of a substituted phenol (B47542) with a chloroalkanoic acid. For 2,4,5-TB, the process involves two main reactants:

2,4,5-Trichlorophenol (2,4,5-TCP)

4-Chlorobutanoic acid (or its salt/ester)

The reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521), which deprotonates the phenol to form the more reactive sodium 2,4,5-trichlorophenoxide. This phenoxide then reacts with the 4-chlorobutanoic acid in a Williamson ether synthesis to form the 2,4,5-TB product. The final step involves acidification to produce the free acid form of the herbicide. healthandenvironment.orgwikipedia.org

Byproduct Formation:

A critical and hazardous aspect of synthesizing any compound from 2,4,5-trichlorophenol is the potential formation of 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), an extremely toxic and carcinogenic compound. healthandenvironment.orgwikipedia.org TCDD is not an intended product but a contaminant that forms when two molecules of 2,4,5-trichlorophenol condense under specific conditions, particularly elevated temperatures (above 160°C). nih.govgoogle.com

Because the synthesis of 2,4,5-TB requires 2,4,5-trichlorophenol as a starting material, the manufacturing process is inherently at risk of TCDD contamination. wikipedia.org Strict control of reaction temperature and pressure is essential to minimize the formation of this hazardous byproduct to parts-per-billion levels. wikipedia.org Historically, poorly controlled manufacturing processes for 2,4,5-T resulted in significant TCDD contamination, leading to its eventual ban in many countries. healthandenvironment.org Any industrial process for 2,4,5-TB would face the same challenge, requiring rigorous purification and quality control measures to ensure the final product is free from significant levels of dioxin contamination. google.com

| Reactant | Process | Product / Byproduct | Critical Control Parameter |

| 2,4,5-Trichlorophenol + 4-Chlorobutanoic Acid | Williamson Ether Synthesis | Product: 4-(2,4,5-Trichlorophenoxy)butanoic acid (2,4,5-TB) | Reaction Temperature, Pressure |

| 2,4,5-Trichlorophenol | Dimerization/Condensation | Byproduct: 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | Maintaining temperature below the threshold for TCDD formation (e.g., <160°C). |

Regulatory Frameworks and Environmental Policy Pertaining to 2,4,5 Tb Scientific Basis

International and National Environmental Quality Standards for 2,4,5-TB (Scientifically Derived)

Specific international and national environmental quality standards for 4-(2,4,5-trichlorophenoxy)butanoic acid (2,4,5-TB), derived from scientific studies, are not explicitly detailed in the provided search results. Environmental quality standards are typically established based on comprehensive ecotoxicological data and environmental fate studies. While general frameworks for setting such standards exist, and some lists include various chlorinated compounds, 2,4,5-TB is not specifically listed with numerical environmental quality standards for water, soil, or air in the retrieved information. This suggests that either specific standards for 2,4,5-TB are not widely published or that it has not been a primary focus of environmental monitoring and regulation to the same extent as other, more extensively used or more problematic phenoxy herbicides.

Risk Assessment Methodologies for 2,4,5-TB in Ecological Contexts

Detailed information on specific risk assessment methodologies applied to 4-(2,4,5-trichlorophenoxy)butanoic acid (2,4,5-TB) in ecological contexts is not extensively available within the provided search results. Ecological risk assessments generally involve a systematic process of evaluating the potential for adverse effects on ecosystems from exposure to stressors. This typically includes:

Exposure Assessment : Determining the concentrations of the chemical in various environmental compartments (e.g., water, soil, sediment, biota) and the duration of exposure. For 2,4,5-TB, its solubility is low to moderate in water but higher in organic solvents, with pH influencing its aqueous solubility tnsosfiles.com.

Effects Assessment (Ecotoxicity) : Characterizing the inherent toxicity of the chemical to various ecological receptors. A specific research finding noted that oral administration of 4-(2,4,5-trichlorophenoxy)butyric acid at a dose of 680 mg/kg to female animals resulted in reproductive toxicity, including specific developmental abnormalities such as craniofacial defects.

Risk Characterization : Integrating exposure and effects data to estimate the probability and magnitude of adverse ecological effects.

The available information indicates that 2,4,5-TB has been part of pesticide tolerance reassessments by the EPA, which involves evaluating potential risks to human health and the environment chemsrc.com. However, the specific methodologies and detailed findings of such assessments for 2,4,5-TB are not provided.

Emerging Research Frontiers and Knowledge Gaps in 2,4,5 Tb Studies

Advanced Omics Approaches in 2,4,5-TB Mechanistic and Environmental Research

The application of "omics" technologies—such as genomics, transcriptomics, proteomics, and metabolomics—represents a significant leap forward in understanding the intricate interactions between 2,4,5-TB and biological systems. nih.govmayoclinic.orgmdpi.comnih.gov These high-throughput methods allow for a holistic view of the molecular responses of organisms to chemical exposure, moving beyond single-endpoint analyses. nih.govnih.gov

In the context of 2,4,5-TB, omics research is poised to elucidate the precise mechanisms of action and identify novel biomarkers of exposure and effect. For instance, transcriptomic studies can reveal changes in gene expression in soil microorganisms or plants exposed to 2,4,5-TB, providing insights into metabolic pathways affected by the herbicide. nih.gov Similarly, metabolomics can identify downstream biochemical alterations, offering a functional snapshot of the organism's response. mdpi.com

A significant knowledge gap remains in the application of multi-omics approaches to study 2,4,5-TB. mdpi.com Integrating data from different omics levels can provide a more comprehensive and systems-level understanding of the compound's biological impact. nih.govmdpi.com Such integrative analyses are crucial for unraveling the complex network of molecular events that follow exposure to 2,4,5-TB in both target and non-target organisms. nih.gov

Table 1: Overview of Omics Technologies in Environmental Research

| Omics Field | Area of Study | Potential Application in 2,4,5-TB Research |

|---|---|---|

| Genomics | Study of an organism's complete set of DNA. | Identifying genetic variations that confer resistance or susceptibility to 2,4,5-TB in weed populations. |

| Transcriptomics | Analysis of the complete set of RNA transcripts. | Understanding how 2,4,5-TB alters gene expression in soil microbial communities, affecting soil health. |

| Proteomics | Large-scale study of proteins. | Identifying protein expression changes in fish or amphibians exposed to 2,4,5-TB, indicating toxicological pathways. |

| Metabolomics | Study of the complete set of small-molecule metabolites. | Profiling metabolic disruptions in plants exposed to sub-lethal doses of 2,4,5-TB to assess for stress responses. |

Long-Term Ecological Consequences of Low-Level 2,4,5-TB Exposure

While the acute toxicity of many herbicides is well-studied, the long-term ecological consequences of chronic, low-level exposure to compounds like 2,4,5-TB are less understood. healthandenvironment.org This is a critical research frontier, as persistent low concentrations of herbicides in ecosystems can lead to subtle but significant effects over time.

Research is needed to investigate the potential for 2,4,5-TB to act as an endocrine disruptor in wildlife, similar to concerns raised for other related compounds. healthandenvironment.org Such effects could impact the reproductive success and development of aquatic organisms and other non-target species. Furthermore, the long-term impact on soil microbial communities, which are vital for nutrient cycling and soil health, requires more in-depth investigation. Chronic exposure could lead to shifts in microbial populations, potentially altering ecosystem functions.